molecular formula C6H4N2O2S B146227 5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one CAS No. 128772-83-8

5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B146227
CAS No.: 128772-83-8
M. Wt: 168.18 g/mol
InChI Key: CDCGUELILIFLTA-UHFFFAOYSA-N
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Description

5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that contains both a thiophene ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the compound’s structure and the biological system it interacts with.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,3,4-oxadiazol-2(3H)-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    5-methyl-1,3,4-oxadiazol-2(3H)-one: Contains a methyl group instead of a thiophene ring.

Uniqueness

5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

5-thiophen-2-yl-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-6-8-7-5(10-6)4-2-1-3-11-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCGUELILIFLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427874
Record name 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128772-83-8
Record name 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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